Cas no 1807006-00-3 (Methyl 4-chloro-5-cyano-2-ethylphenylacetate)
Methyl 4-chloro-5-cyano-2-ethylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-chloro-5-cyano-2-ethylphenylacetate
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- Inchi: 1S/C12H12ClNO2/c1-3-8-5-11(13)10(7-14)4-9(8)6-12(15)16-2/h4-5H,3,6H2,1-2H3
- InChI Key: LPENTONBDCOYDF-UHFFFAOYSA-N
- SMILES: ClC1C(C#N)=CC(CC(=O)OC)=C(C=1)CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 297
- XLogP3: 2.9
- Topological Polar Surface Area: 50.1
Methyl 4-chloro-5-cyano-2-ethylphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010003035-250mg |
Methyl 4-chloro-5-cyano-2-ethylphenylacetate |
1807006-00-3 | 97% | 250mg |
470.40 USD | 2021-07-06 | |
| Alichem | A010003035-500mg |
Methyl 4-chloro-5-cyano-2-ethylphenylacetate |
1807006-00-3 | 97% | 500mg |
847.60 USD | 2021-07-06 | |
| Alichem | A010003035-1g |
Methyl 4-chloro-5-cyano-2-ethylphenylacetate |
1807006-00-3 | 97% | 1g |
1,490.00 USD | 2021-07-06 |
Methyl 4-chloro-5-cyano-2-ethylphenylacetate Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Methyl 4-chloro-5-cyano-2-ethylphenylacetate
Comprehensive Overview of Methyl 4-chloro-5-cyano-2-ethylphenylacetate (CAS No. 1807006-00-3)
Methyl 4-chloro-5-cyano-2-ethylphenylacetate (CAS No. 1807006-00-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, characterized by its chloro, cyano, and ethyl functional groups, exhibits unique chemical properties that make it valuable for synthetic applications. Researchers are increasingly exploring its potential as a building block for bioactive molecules, particularly in the development of novel heterocyclic compounds and small-molecule inhibitors.
The compound's molecular structure, featuring a methyl ester moiety, enhances its reactivity in nucleophilic substitution and condensation reactions. This attribute aligns with the growing demand for highly functionalized intermediates in medicinal chemistry. Recent studies highlight its utility in constructing pharmacophores targeting enzyme modulation, a hot topic in drug discovery forums. Its cyano group further contributes to its versatility, enabling click chemistry applications—a trend dominating synthetic methodology discussions.
From an industrial perspective, Methyl 4-chloro-5-cyano-2-ethylphenylacetate is synthesized through multistep protocols involving Pd-catalyzed cross-coupling or microwave-assisted esterification, reflecting the shift toward sustainable synthesis in green chemistry. Analytical techniques like HPLC-MS and NMR spectroscopy are critical for quality control, addressing the pharmaceutical industry's emphasis on purity standards—a frequently searched term in analytical science communities.
Environmental considerations surrounding halogenated compounds have spurred investigations into the biodegradability of this ester. While not classified as hazardous, its chloro-substituted aromatic ring necessitates proper handling protocols, echoing broader concerns about chemical safety in laboratories. Regulatory databases such as REACH and FDA guidelines often reference such structural features, making this compound relevant to compliance-related searches.
In material science, the cyano-ethylphenyl scaffold shows promise in liquid crystal formulations and polymer additives. This intersects with trending searches for advanced functional materials, particularly in electronics and optoelectronics. Patent analyses reveal growing IP activity around derivatives of this ester, underscoring its commercial potential.
For researchers querying "synthesis optimization of Methyl 4-chloro-5-cyano-2-ethylphenylacetate" or "spectroscopic characterization of cyanoaryl esters", this compound serves as an exemplary case study. Its balanced lipophilicity (logP ~2.8) and molecular weight (253.7 g/mol) also make it a frequent subject in QSAR modeling discussions—a technique gaining traction in computational chemistry circles.
The compound's stability under acidic conditions but sensitivity to strong bases warrants attention in process chemistry literature, aligning with search trends for "pH-dependent degradation of esters". Storage recommendations typically suggest inert atmospheres at ≤4°C, addressing common user queries about compound shelf-life extension.
Emerging applications in catalysis and ligand design further elevate the relevance of CAS 1807006-00-3. Recent conference abstracts describe its use in constructing chiral auxiliaries for asymmetric synthesis—a key area in academic and industrial R&D. Such developments correlate with rising searches for "stereoselective ester transformations" across scientific databases.
Analytical challenges like distinguishing between regioisomers of this compound have prompted methodological innovations in chromatographic separation, reflecting the persistent demand for improved analytical resolution techniques. These aspects position the compound as a valuable teaching tool in advanced organic chemistry curricula.
With the fine chemicals market projected to grow at 5.8% CAGR, compounds like Methyl 4-chloro-5-cyano-2-ethylphenylacetate exemplify the intersection of academic interest and industrial utility. Its multifaceted applications ensure continued relevance in scientific literature and patent landscapes, making it a compound worth monitoring for researchers across disciplines.
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